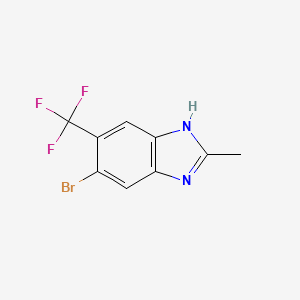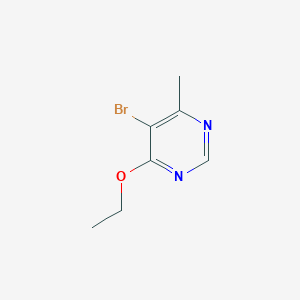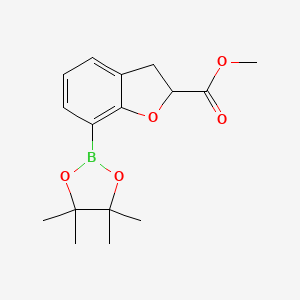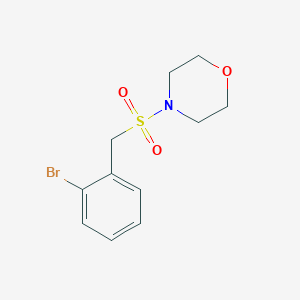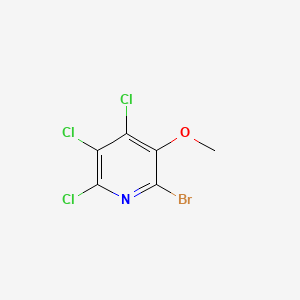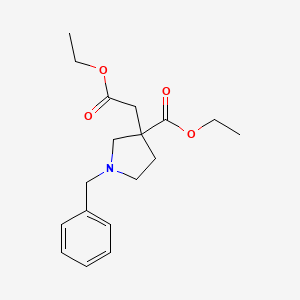![molecular formula C18H26N2O5 B8203008 (+/-)-Phenylmethyl 3-[({[(1,1-dimethylethyl)oxy]carbonyl}amino)methyl]-3-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B8203008.png)
(+/-)-Phenylmethyl 3-[({[(1,1-dimethylethyl)oxy]carbonyl}amino)methyl]-3-hydroxy-1-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-Phenylmethyl 3-[({[(1,1-dimethylethyl)oxy]carbonyl}amino)methyl]-3-hydroxy-1-pyrrolidinecarboxylate is a compound featuring diverse applications across fields like chemistry, biology, and medicine due to its unique structural properties. The presence of phenylmethyl and pyrrolidinecarboxylate groups is particularly significant in pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial methods might utilize large-scale batch reactors where specific temperature and pressure conditions are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Often uses oxidizing agents like potassium permanganate.
Reduction: Sodium borohydride might be a choice for reduction reactions.
Substitution: Reagents like halides under basic conditions are used.
Major Products: Depending on the reaction type, products range from modified hydroxy-pyrrolidine derivatives to altered phenylmethyl groups.
Scientific Research Applications
This compound has a broad spectrum of scientific research applications:
Chemistry: Acts as an intermediate for synthesizing other complex molecules.
Biology: Used in studies investigating cellular mechanisms.
Medicine: Explored for its potential pharmacological activities.
Industry: Integral in the production of specific high-value chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, possibly involving pathways related to the modulation of enzymatic activity or receptor binding.
Comparison with Similar Compounds
Compared to other compounds with phenylmethyl and pyrrolidinecarboxylate groups, its distinctive feature is the unique arrangement and additional functional groups. Similar compounds might include various pyrrolidine derivatives but lack the specific modifications that confer unique reactivity and applicability.
Pyrrolidine-2-carboxylate derivatives
Phenylmethyl-substituted amino acids
Hydroxy-substituted pyrrolidine compounds
Properties
IUPAC Name |
benzyl 3-hydroxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-17(2,3)25-15(21)19-12-18(23)9-10-20(13-18)16(22)24-11-14-7-5-4-6-8-14/h4-8,23H,9-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWZFYDYASKBJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCN(C1)C(=O)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-Di-tert-butyl 4-oxo-6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate](/img/structure/B8202930.png)
![tert-Butyl [1-(4-nitrophenyl)azetidin-3-yl]carbamate](/img/structure/B8202934.png)
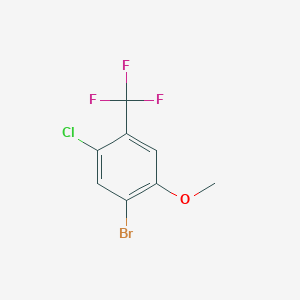
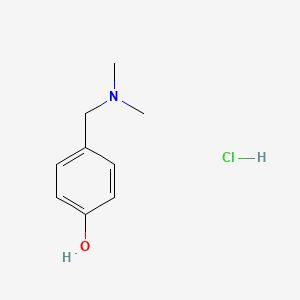
![Tert-butyl pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B8202956.png)

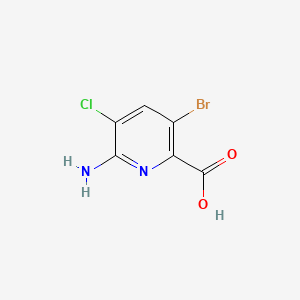
![7-Bromo-2-ethynylimidazo[1,2-a]pyridine](/img/structure/B8202966.png)
